Cas no 2228090-08-0 (4-amino-4-5-(methoxymethyl)furan-2-ylbutanoic acid)

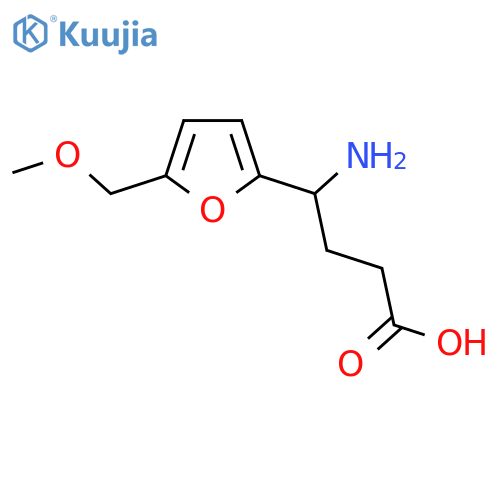

2228090-08-0 structure

商品名:4-amino-4-5-(methoxymethyl)furan-2-ylbutanoic acid

4-amino-4-5-(methoxymethyl)furan-2-ylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-amino-4-5-(methoxymethyl)furan-2-ylbutanoic acid

- 2228090-08-0

- 4-amino-4-[5-(methoxymethyl)furan-2-yl]butanoic acid

- EN300-2001015

-

- インチ: 1S/C10H15NO4/c1-14-6-7-2-4-9(15-7)8(11)3-5-10(12)13/h2,4,8H,3,5-6,11H2,1H3,(H,12,13)

- InChIKey: PQPOPNXPBQQNGV-UHFFFAOYSA-N

- ほほえんだ: O1C(COC)=CC=C1C(CCC(=O)O)N

計算された属性

- せいみつぶんしりょう: 213.10010796g/mol

- どういたいしつりょう: 213.10010796g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.8

- トポロジー分子極性表面積: 85.7Ų

4-amino-4-5-(methoxymethyl)furan-2-ylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2001015-0.5g |

4-amino-4-[5-(methoxymethyl)furan-2-yl]butanoic acid |

2228090-08-0 | 0.5g |

$1152.0 | 2023-09-16 | ||

| Enamine | EN300-2001015-10.0g |

4-amino-4-[5-(methoxymethyl)furan-2-yl]butanoic acid |

2228090-08-0 | 10g |

$6082.0 | 2023-06-02 | ||

| Enamine | EN300-2001015-2.5g |

4-amino-4-[5-(methoxymethyl)furan-2-yl]butanoic acid |

2228090-08-0 | 2.5g |

$2351.0 | 2023-09-16 | ||

| Enamine | EN300-2001015-5.0g |

4-amino-4-[5-(methoxymethyl)furan-2-yl]butanoic acid |

2228090-08-0 | 5g |

$4102.0 | 2023-06-02 | ||

| Enamine | EN300-2001015-0.05g |

4-amino-4-[5-(methoxymethyl)furan-2-yl]butanoic acid |

2228090-08-0 | 0.05g |

$1008.0 | 2023-09-16 | ||

| Enamine | EN300-2001015-0.1g |

4-amino-4-[5-(methoxymethyl)furan-2-yl]butanoic acid |

2228090-08-0 | 0.1g |

$1056.0 | 2023-09-16 | ||

| Enamine | EN300-2001015-1.0g |

4-amino-4-[5-(methoxymethyl)furan-2-yl]butanoic acid |

2228090-08-0 | 1g |

$1414.0 | 2023-06-02 | ||

| Enamine | EN300-2001015-1g |

4-amino-4-[5-(methoxymethyl)furan-2-yl]butanoic acid |

2228090-08-0 | 1g |

$1200.0 | 2023-09-16 | ||

| Enamine | EN300-2001015-0.25g |

4-amino-4-[5-(methoxymethyl)furan-2-yl]butanoic acid |

2228090-08-0 | 0.25g |

$1104.0 | 2023-09-16 | ||

| Enamine | EN300-2001015-10g |

4-amino-4-[5-(methoxymethyl)furan-2-yl]butanoic acid |

2228090-08-0 | 10g |

$5159.0 | 2023-09-16 |

4-amino-4-5-(methoxymethyl)furan-2-ylbutanoic acid 関連文献

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

2228090-08-0 (4-amino-4-5-(methoxymethyl)furan-2-ylbutanoic acid) 関連製品

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量